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Recombinant Protein G

Cat. No.: B1558845
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery within Streptococcal Biology

Protein G is a cell surface protein originally identified in group C and G streptococcal bacteria. wikipedia.orgnih.gov Its name is derived from the Lancefield grouping of the streptococcal strain from which it was first isolated, G148. stackexchange.com These bacteria express Protein G on their cell wall, where it plays a role in the pathogen's ability to evade the host's immune system. abcam.com The native protein has a molecular weight of approximately 65 kDa for the G148 strain and 58 kDa for the C40 strain. wikipedia.org

The key feature of Protein G that garnered scientific interest is its ability to bind to the constant region (Fc) of immunoglobulin G (IgG) antibodies from a wide variety of mammalian species. ontosight.aisinobiological.com This interaction is non-immune, meaning it is not the result of a typical antigen-antibody recognition. sinobiological.com The native Protein G molecule also possesses binding sites for albumin, a major protein in blood serum. wikipedia.orgnih.gov This dual-binding capacity is a mechanism for the bacteria to coat themselves with host proteins, effectively camouflaging them from immune surveillance. nih.govabcam.com

Evolution of Recombinant Variants for Research Applications

The advent of recombinant DNA technology revolutionized the use of Protein G in research. Scientists were able to clone the gene for Protein G and express it in other organisms, most commonly Escherichia coli. nih.govmpbio.combio-rad-antibodies.com This allowed for the large-scale production of a purified and consistent source of the protein. spandidos-publications.comnih.gov

Crucially, recombinant technology enabled the modification of Protein G to enhance its utility for specific research applications. A significant modification was the removal of the albumin-binding domain. wikipedia.orgspandidos-publications.comrockland.com This was a critical step as albumin is an abundant contaminant in antibody preparations, and its interaction with Protein G could lead to non-specific signals and interfere with assays. wikipedia.org The resulting recombinant Protein G variants exhibit higher specificity for IgG. spandidos-publications.comrockland.com

Further engineering efforts have focused on altering the binding affinities and specificities of Protein G. For instance, variants have been developed with enhanced affinity for the Fab (fragment antigen-binding) region of antibodies. nih.gov Phage display technology has been instrumental in creating a portfolio of Protein G variants with high pair-wise specificity for different Fab scaffolds. researchgate.netbiorxiv.org These engineered proteins can have significantly improved affinities, sometimes over 100-fold greater than the parent domain. nih.gov Some variants have even been designed to have pH-dependent binding, allowing for controlled binding and release of antibodies, which is particularly useful for affinity chromatography. nih.gov

These modifications have led to the development of a wide array of this compound-based tools, including fusion proteins and conjugates. For example, Protein G can be fused to fluorescent labels (like SNAP-tags) for detection in multiplexed assays or conjugated to enzymes like horseradish peroxidase (HRP) for use in techniques such as ELISA and Western blotting. researchgate.netthermofisher.cn

Fundamental Role in Contemporary Biological and Immunological Investigations

This compound has become an indispensable tool in a vast range of biological and immunological research areas. rockland.com Its primary application stems from its specific and high-affinity binding to IgG antibodies. portlandpress.com

Key Research Applications of this compound:

Antibody Purification: One of the most common uses of this compound is in affinity chromatography for the purification of monoclonal and polyclonal antibodies from serum, ascites fluid, and cell culture supernatants. sinobiological.comrockland.com Protein G is immobilized on a solid support, such as agarose (B213101) beads, and the antibody-containing solution is passed through. The antibodies bind to the Protein G, while other proteins are washed away. The purified antibodies can then be eluted by changing the pH. nih.gov

Immunoprecipitation (IP): In IP, this compound, often coupled to beads, is used to isolate a specific protein (antigen) from a complex mixture. rockland.com An antibody specific to the target protein is added to the mixture, and the resulting antigen-antibody complex is then captured by the Protein G beads. This allows for the study of protein-protein interactions and post-translational modifications. rockland.com

Immunoassays: this compound is widely used in various immunoassays, including ELISA, Western blotting, and immunohistochemistry. sinobiological.comthermofisher.cn It can be used to detect the presence of primary antibodies or as a replacement for secondary antibodies. spandidos-publications.comthermofisher.cn For example, a Protein G-HRP conjugate can bind to the primary antibody, and the attached enzyme can then generate a detectable signal. thermofisher.cn

Drug Discovery and Development: In the realm of drug discovery, recombinant proteins like Protein G are used in high-throughput screening assays to identify potential drug candidates. cusabio.com They are also instrumental in designing biological assays to understand the mechanism of action and efficacy of new drugs. cusabio.com

Bi-specific T-cell Engagers (BiTEs): Engineered Protein G variants are being used to create modular platforms for constructing bi-specific antibodies. researchgate.netnih.gov These BiTEs can simultaneously bind to a T-cell and a cancer cell, bringing them into close proximity and triggering the T-cell to kill the cancer cell. researchgate.net

The versatility of this compound is further highlighted by its use in creating fusion proteins to enhance the solubility and expression of other recombinant proteins. frontiersin.org The B1 domain of Protein G, for example, has been shown to increase the expression levels of various target proteins when fused to them. frontiersin.org

Properties

Key on ui aa sequence

LPKTDTYKLILNGKTLKGETTTEAVDAATAEKVFKQYANDNGVDGEWTYDDAT KTFTVTEKPEVIDASELTPAVTTYKLVINGKTLKGETTTEAVDAATAEKVFK QYANDNGVDGEWTYDDATKTFTVTEKPEVIDASELTPAVTTYKLVINGKTL KGETTTKAVDAETAEKAFKQYANDNGVDGVWTYDDATKTFTVTE.

formulation

Sterile Filtered White lyophilized (freeze-dried) powder.Lyophilized white powder containing no additives.

Key on ui product background

Protein G is an immunoglobulin-binding protein expressed in group C and G Streptococcal bacteria much like Protein A but with differing binding specificities. It is a 65-kDa (G148 protein G) and a 58 kDa (C40 protein G) cell surface protein that has found application in purifying antibodies through its binding to the Fab and Fc region. The native molecule also binds albumin, but because serum albumin is a major contaminant of antibody sources, the albumin binding site has been removed from recombinant forms of Protein G.

Key on ui product memo

Protein G;Recombinant Protein G

Key on ui product type

Protein/Antibody Purification

Purity

>96% as determined by SDS-PAGE and RP-HPLC.

source

E.coli

usage

For Research Use Only

Origin of Product

United States

Molecular Architecture and Structural Biology of Recombinant Protein G

Primary Structure and Domain Organization of Immunoglobulin-Binding Regions

The immunoglobulin-binding portion of Protein G is characterized by a series of repeating domains. sinobiological.com The carboxy-terminal half of the protein contains three such domains, often referred to as I, II, and III or C1, C2, and C3. sinobiological.com Each of these domains consists of approximately 55 amino acids. sinobiological.com These IgG-binding domains are homologous to those found in other streptococcal proteins like MIG and MAG. researchgate.net Recombinant forms of Protein G are often engineered to contain these specific IgG-binding domains while excluding other regions of the native protein. cellsciences.comraybiotech.com For instance, a common recombinant version includes amino acid residues 190-384, encompassing the C1, C2, and C3 domains. raybiotech.com

The primary structure of these domains has been extensively studied. The amino acid sequence of the IgG-binding domains of Protein G shows a "homology gradient," where adjacent domains have a higher degree of sequence identity than those farther apart, suggesting an evolution through gene duplication. researchgate.net

Table 1: Domain Organization of Protein G

Region Domains Function
Amino-terminal half Albumin-binding domains Binds to human serum albumin (HSA) sinobiological.comnih.gov
Carboxy-terminal half IgG-binding domains (I, II, III or C1, C2, C3) Binds to the Fc and Fab regions of IgG sinobiological.comwikipedia.org
Spacer regions D1, D2 Separate the IgG-binding domains sinobiological.com

Secondary and Tertiary Structural Elucidation through Biophysical Techniques

A variety of biophysical techniques have been instrumental in determining the secondary and tertiary structure of Recombinant Protein G. These methods provide insights into the protein's folding, stability, and the spatial arrangement of its atoms. halolabs.comnih.govtechnologynetworks.com

The secondary structure of Protein G is composed of both alpha-helices and beta-sheets. portlandpress.comrcsb.org Circular dichroism (CD) spectroscopy, a technique that measures the differential absorption of circularly polarized light, has been used to estimate the secondary structural content. halolabs.comportlandpress.com Experimental data from CD analysis indicated that a recombinant form of Protein G (Protein G') contains approximately 29% alpha-helix and 41% beta-sheet. portlandpress.com These values are in reasonable agreement with predictions based on the amino acid sequence, which suggested 37% alpha-helix and 30% beta-sheet content. portlandpress.com The fundamental structural motif consists of a central alpha-helix flanked by two beta-sheet regions, a different arrangement from that of Protein A, which is composed of three consecutive alpha-helices. rcsb.orgnih.gov This core structure is a four-stranded beta-sheet packed against a single alpha-helix. rcsb.org

Table 2: Secondary Structure Content of this compound'

Method Alpha-Helix Content (%) Beta-Sheet Content (%)
Circular Dichroism (CD) Data 29 ± 2 portlandpress.com 41 ± 3 portlandpress.com

This compound exhibits remarkable conformational stability across a wide range of physicochemical conditions. portlandpress.comnih.gov Studies using circular dichroism have shown that the molecule is stable to heating up to 100°C and maintains its biological activity at pH values ranging from 1.5 to 11.0. portlandpress.comnih.gov The protein only begins to unfold in a time-dependent manner at a pH above 11.5. portlandpress.comnih.gov

The stability of Protein G has also been investigated using chemical denaturants. To achieve 50% unfolding of the protein, a concentration of 3 M guanidinium (B1211019) chloride is required. portlandpress.comnih.gov Complete unfolding occurs in 5.5 M guanidinium chloride, and importantly, the protein can refold and regain its activity upon removal of the denaturant. portlandpress.comnih.gov The B1 and B2 domains of Protein G are known for their high thermal stability, with denaturation temperatures of 87.5°C and 79.4°C, respectively, at pH 5.4. acs.org

High-resolution structural information for the binding domains of Protein G has been obtained through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.orgnih.gov X-ray crystallography has been used to determine the structure of the third IgG-binding domain (domain III) to a resolution of 1.1 Å. nih.gov The B1 immunoglobulin-binding domain's structure has also been solved in two different crystal forms, revealing a highly similar fold with a root mean square deviation of 0.25 Å for the 56 alpha-carbons. rcsb.org These crystallographic models show a structure with a well-packed hydrophobic core situated between a four-stranded beta-sheet and a four-turn alpha-helix. rcsb.org

NMR spectroscopy has been equally crucial in elucidating the structure of Protein G domains in solution. nih.govacs.org Two-dimensional NMR techniques have been employed to assign the proton NMR spectrum of an IgG-binding fragment and identify elements of its secondary structure. nih.gov These studies confirmed the presence of a central alpha-helix (residues Ala28-Val44) surrounded by two beta-sheet sections (residues Val5-Val26 and Asp45-Lys62). nih.gov Both solution NMR and solid-state NMR have been applied to study the well-characterized 56-residue B1 domain (GB1). acs.org

Structural Basis of Fc-Region Recognition in Immunoglobulins

The interaction between Protein G and the Fc region of immunoglobulins is a well-defined process at the molecular level. Protein G binds to the interface between the second (Cγ2) and third (Cγ3) constant domains of the Fc region. rcsb.orgcore.ac.uk This binding site is roughly the same as that used by Staphylococcal Protein A, explaining their competitive binding. rcsb.org

The binding interface is characterized by a "knobs-into-holes" interaction, which is predominantly polar. nih.gov Key residues from Protein G involved in this interaction are located in the C-terminal part of the alpha-helix, the N-terminal section of the third beta-strand, and the loop connecting these two structural elements. rcsb.org Alanine-scanning mutagenesis has revealed that a few central residues contribute the majority of the binding energy through the formation of hydrogen bonds across the interface. nih.gov A particularly critical interaction involves Glutamic acid 27 (Glu27) of the B1 domain, which acts as a charged "knob" inserting into a polar "hole" on the Fc fragment. nih.gov Mutating this single residue to alanine (B10760859) is sufficient to nearly eliminate stable complex formation. nih.gov The interaction between Protein G and the Fc region primarily involves charged and polar contacts, in contrast to the more hydrophobic interactions seen between Protein A and Fc. rcsb.org

Table 3: Key Features of Protein G - Fc Interaction

Feature Description
Binding Site on Fc Interface between Cγ2 and Cγ3 domains rcsb.orgcore.ac.uk
Protein G Residues Involved C-terminal of α-helix, N-terminal of 3rd β-strand, and connecting loop rcsb.org
Nature of Interaction Primarily charged and polar contacts rcsb.org
Key Interaction Motif "Knobs-into-holes" nih.gov

Mechanism of Immunoglobulin Binding by Recombinant Protein G

Non-Immune Affinity for Immunoglobulin G Fc Domain

Recombinant Protein G exhibits a strong, inherent affinity for the Fc (Fragment, crystallizable) region of Immunoglobulin G (IgG) through a non-immune mechanism. abcam.comsinobiological.comabmole.com This means the binding is not a result of a prior immune response but is an intrinsic property of the protein's structure. The primary binding site on the IgG molecule is located at the junction of the CH2 and CH3 domains of the heavy chains. nih.govthermofisher.com

The interaction between Protein G and the IgG Fc domain is characterized predominantly by charged and polar contacts, a distinction from Staphylococcal Protein A, which relies more on hydrophobic interactions. rcsb.org This binding is robust, with reported association constants (Ka) in the range of 10⁷ to 10⁸ M⁻¹, signifying a very strong and stable complex. nih.gov While the optimal binding pH is approximately 5, Protein G also demonstrates effective binding at neutral pH levels (7.0-7.2). thermofisher.comthermofisher.com This non-immune, high-affinity interaction forms the basis for its widespread use in the purification and detection of IgG antibodies. rockland.comsigmaaldrich.com

Specificity and Cross-Reactivity Profiles Across Mammalian IgG Subclasses and Species

This compound is noted for its broad specificity, binding to a wider range of IgG subclasses and species compared to other antibody-binding proteins like Protein A. sinobiological.comthermofisher.com It effectively binds to all four human IgG subclasses: IgG1, IgG2, IgG3, and IgG4. abcam.comsinobiological.comabmole.com Its utility extends across numerous mammalian species, showing strong affinity for IgG from humans, mice, rats, rabbits, goats, cows, and horses. abcam.comsinobiological.com

However, the binding profile is not universal. Protein G does not bind to IgG from chickens or cats and exhibits only a weak interaction with canine IgG. abcam.com Furthermore, it does not show affinity for other human immunoglobulin classes such as IgA, IgD, or IgM. abcam.comcellsciences.comspandidos-publications.com This high degree of specificity for IgG, combined with its broad cross-reactivity among many common research species, makes it a versatile reagent. sinobiological.com

Below is a data table summarizing the relative binding affinity of this compound to immunoglobulins from various species and subclasses.

Ig Species / SubtypeAffinity for Protein G
Human IgG+++
Human IgG1+++
Human IgG2+++
Human IgG3+++
Human IgG4+++
Human IgA-
Human IgD-
Human IgM-
Mouse IgG+++
Mouse IgG1++
Mouse IgG2a+++
Mouse IgG2b+++
Mouse IgG3+++
Rat IgG++
Rat IgG1++
Rat IgG2a+++
Rat IgG2b+
Rat IgG2c+++
Rabbit IgG+++
Goat IgG+++
Sheep IgG+++
Cow IgG+++
Horse IgG+++
Guinea pig IgG+
Pig IgG+
Dog IgG+
Cat IgG+
Chicken IgG-

Legend: +++ (Strong binding), ++ (Medium binding), + (Weak binding), - (No binding). Data compiled from multiple sources. abcam.comlunanano.comcellsciences.com

Interaction with Fab Regions and Light Chains in Recombinant Variants

While the primary binding site for Protein G is on the Fc region of IgG, native Protein G also possesses a distinct, lower-affinity binding site for the Fab (Fragment, antigen-binding) region. sinobiological.comabmole.comproteopedia.orgresearchgate.net This interaction occurs independently of the Fc binding. sinobiological.com Studies using isothermal titration calorimetry have quantified the affinity for F(ab')₂ fragments, reporting an association constant (Ka) of 5.1 x 10⁵ M⁻¹. nih.gov

X-ray crystallography has provided detailed structural insights into the Protein G-Fab complex, revealing that the interaction involves a large surface area, comparable in magnitude to that of antibody-antigen interactions. nih.gov The residues on the Fab fragment that contact Protein G are highly conserved across different species and gamma chain subclasses, which explains the broad recognition of Fab fragments by Protein G. nih.gov This interaction primarily involves the Cʜ1 domain of the Fab heavy chain. nih.gov Although this affinity is generally weaker than the Fc interaction, it can be exploited for the purification of certain Fab fragments, and some recombinant variants of Protein G have been specifically engineered to enhance this Fab-binding capability. researchgate.netgoogle.com

Theoretical Models and Computational Approaches to Binding Dynamics

The understanding of Protein G's interaction with immunoglobulins has been significantly advanced by theoretical models and computational methods. nih.govispub.com The availability of high-resolution crystal structures of Protein G complexed with both Fc and Fab fragments provides the foundational data for these computational studies. rcsb.orgnih.govuniprot.org These structures show that the Protein G:Fc complex is stabilized mainly by charged and polar contacts. rcsb.org

Computational protein design platforms, such as Rosetta, have been employed to engineer Protein G variants with enhanced binding properties. nih.gov For instance, a computationally designed triple mutant of Protein G demonstrated a five-fold increase in molar affinity for human and rabbit IgG. nih.gov This improvement was attributed to the formation of a more extensive network of hydrogen bonds with the Fc domain. nih.gov

Molecular dynamics (MD) simulations are used to explore the conformational dynamics of IgG and its binding interfaces. ispub.commdpi.com These simulations, often based on coarse-grained models, help in understanding how factors like the inherent flexibility of the IgG molecule contribute to the binding process. plos.orgacs.org Such models have highlighted that the flexibility of the IgG arms is crucial for maximizing bivalent binding to target antigens on a surface. plos.org Furthermore, kinetic models have been developed to dissect the complex binding process, revealing multiple steps with distinct association rates, particularly for multivalent recombinant proteins like Protein A/G. core.ac.uk These computational and theoretical approaches, validated by experimental techniques like bio-layer interferometry and NMR spectroscopy, are crucial for refining our understanding of the binding dynamics and for the rational design of improved Protein G reagents. nih.govnih.gov

Recombinant Expression, Engineering, and Production Methodologies

Heterologous Expression Systems for Recombinant Protein G Production

The choice of an expression system is critical for obtaining high yields of functional this compound. Both prokaryotic and eukaryotic systems are employed, each with distinct advantages and disadvantages.

Escherichia coli (E. coli) is the most common and well-established host for the production of this compound. creativebiomart.netthermofisher.com Its popularity stems from its rapid growth, well-understood genetics, and the availability of a wide range of expression vectors and host strains. creativebiomart.netmblintl.com High-density fermentation of engineered E. coli strains can be employed to achieve high-level production of Protein G. spandidos-publications.com

However, expressing eukaryotic proteins in E. coli can be challenging. The lack of post-translational modifications and the different codon usage can lead to misfolded, non-functional proteins or the formation of insoluble inclusion bodies. thermofisher.com Despite these challenges, E. coli remains a cost-effective and efficient system for producing many recombinant proteins, including Protein G. mblintl.comlunanano.com

Table 1: Comparison of Common Expression Systems for Recombinant Protein Production

FeatureBacterial (e.g., E. coli)Yeast (e.g., P. pastoris)Insect CellsMammalian Cells
Complexity SimpleModerateComplexVery Complex
Cost LowLow to ModerateHighVery High
Growth Rate Very FastFastSlowVery Slow
Post-Translational Modifications AbsentPresent (can differ from mammalian)Present (similar to mammalian)Present (most authentic)
Protein Folding Can be an issue (inclusion bodies)Generally goodGoodExcellent
Yield HighHighModerate to HighVariable

Eukaryotic expression systems offer several advantages over prokaryotic systems, particularly for complex proteins that require post-translational modifications for their activity. thermofisher.commblintl.com

Yeast Systems , such as Saccharomyces cerevisiae and Pichia pastoris, are a popular choice for recombinant protein production. mblintl.com They combine the ease of genetic manipulation and rapid growth of microorganisms with the ability to perform many eukaryotic post-translational modifications. thermofisher.commblintl.com Pichia pastoris, in particular, is known for its ability to produce high yields of secreted proteins. creativebiomart.net

Plant-based systems , using plants like Nicotiana benthamiana, are emerging as a cost-effective and scalable platform for producing recombinant proteins, including vaccines and antibodies. mblintl.com

Insect cell culture , typically using the baculovirus expression vector system, is another powerful tool for producing complex recombinant proteins. creativebiomart.netnih.gov This system is capable of performing many of the post-translational modifications found in mammalian cells. creativebiomart.netnih.gov

Mammalian cell lines , such as Chinese Hamster Ovary (CHO) cells, are often the system of choice for producing therapeutic proteins due to their ability to correctly fold and modify human proteins. thermofisher.comnih.gov

The selection of the optimal expression system depends on the specific requirements of the protein being produced, including its complexity, the need for post-translational modifications, and the desired yield. thermofisher.comnih.gov

Genetic Engineering Strategies for Enhanced Functionality and Specificity

Genetic engineering plays a crucial role in tailoring the properties of this compound to suit specific applications. wikipedia.org These strategies aim to improve its binding specificity, affinity, and ease of production.

Native Protein G from Streptococcus species possesses binding domains for albumin and cell wall components in addition to its immunoglobulin-binding domains. lunanano.comnih.gov These non-specific binding domains can interfere with immunoassays and other applications by causing background signal or cross-reactivity. spandidos-publications.com To overcome this, recombinant versions of Protein G are often engineered to remove the albumin and cell wall binding domains. lunanano.comprospecbio.com This results in a more specific reagent that binds primarily to the Fc region of immunoglobulins. lunanano.com

The affinity of Protein G for different immunoglobulin subclasses can be modified through protein engineering techniques. nih.gov

Rational design involves making specific, targeted changes to the amino acid sequence of Protein G based on a detailed understanding of its structure and binding mechanism. This approach can be used to enhance binding to a particular antibody isotype or to create variants with novel binding properties.

Directed evolution is a powerful technique that mimics the process of natural selection in the laboratory to evolve proteins with desired properties. wikipedia.orgsigmaaldrich.com This involves generating a large library of Protein G variants with random mutations and then using a high-throughput screening or selection method to identify variants with improved affinity or specificity. pnas.orgnih.gov This method does not require prior knowledge of the protein's structure or mechanism of action. wikipedia.org Phage display is a common directed evolution technique used to engineer protein variants with enhanced binding characteristics. researchgate.netbiorxiv.org

Fusion tags are peptides or proteins that are genetically fused to the recombinant protein of interest to facilitate its expression, solubility, and purification. uq.edu.auxisdxjxsu.asia

Affinity tags , such as the polyhistidine-tag (His-tag), allow for the straightforward purification of the recombinant protein using affinity chromatography. prospecbio.comgoogle.com

Solubility-enhancing tags , like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve the yield of soluble and correctly folded protein, particularly when expressed in E. coli. xisdxjxsu.asiafrontiersin.org

Protein fusions can also be used to create bifunctional molecules. For example, fusing Protein G to a fluorescent protein can create a reagent that can be used for direct detection of antibodies in various assays. nih.gov The albumin-binding domain itself has been used as a fusion partner to extend the serum half-life of therapeutic proteins. nih.govnih.gov

Table 2: Common Fusion Tags Used in Recombinant Protein Production

TagSizePurification PrincipleAdvantages
Polyhistidine-tag (His-tag) Small (6-10 amino acids)Immobilized Metal Affinity Chromatography (IMAC)Small size, versatile purification conditions
Glutathione S-transferase (GST) Large (~26 kDa)Glutathione affinity chromatographyEnhances solubility, mild elution
Maltose Binding Protein (MBP) Large (~42 kDa)Amylose affinity chromatographySignificantly enhances solubility
Fc-tag Large (~25 kDa)Protein A or Protein G affinity chromatographyCan increase expression and solubility, allows for dimerization

Purification and Characterization Techniques in Research Settings

The successful production of this compound in research environments hinges on robust purification and characterization protocols. These steps are critical to ensure the final protein product is of high purity, correctly folded, and biologically active. A multi-step approach involving various chromatography techniques followed by rigorous characterization is standard practice.

Affinity Chromatography Methodologies

Affinity chromatography is a powerful and widely used technique for the purification of recombinant proteins, including Protein G. This method exploits the specific binding interaction between the protein of interest and a ligand immobilized on a chromatography resin.

For this compound, two primary affinity chromatography strategies are employed:

Immunoglobulin (IgG) Affinity Chromatography: This is the most common method, leveraging the inherent biological function of Protein G, which is its ability to bind to the Fc region of immunoglobulins, particularly IgG. rockland.com this compound, often engineered to enhance its affinity and specificity, is passed through a column containing IgG immobilized on a solid support, such as Sepharose beads. rockland.com The bound Protein G is then eluted by changing the buffer conditions, typically by lowering the pH, which disrupts the interaction between Protein G and IgG. bio-rad.com

Affinity Tag-Based Chromatography: this compound is frequently expressed with an affinity tag, a short peptide sequence that facilitates purification. A common example is the polyhistidine-tag (His-tag). spandidos-publications.com This tag allows the protein to bind to a resin containing chelated metal ions, such as nickel (Ni-NTA) or cobalt. spandidos-publications.com The bound protein can then be eluted with a solution containing a high concentration of imidazole, which competes with the His-tag for binding to the metal ions. sigmaaldrich.com Other tags like Glutathione-S-Transferase (GST) can also be used, where the protein binds to a glutathione-sepharose resin and is eluted with a buffer containing free glutathione. gbiosciences.com

The choice of affinity method depends on the specific construct of the this compound and the desired purity. For instance, engineering Protein G to remove its albumin-binding site can reduce contamination during purification from sources like serum. spandidos-publications.com

Table 1: Comparison of Affinity Chromatography Methods for this compound

MethodPrincipleCommon Ligand/ResinElution ConditionAdvantagesDisadvantages
IgG AffinityBinding to the Fc region of IgGImmobilized IgG (e.g., on Sepharose)Low pH buffer (e.g., pH 2.5-3.0)High specificity, purifies active proteinHarsh elution can sometimes denature the protein bio-rad.com
His-tag Affinity (IMAC)Binding of polyhistidine tag to chelated metal ionsNickel-NTA or Cobalt-Talon resinHigh concentration of imidazoleHigh capacity, mild elution conditionsPotential for non-specific binding of host proteins
GST-tag AffinityBinding of GST tag to immobilized glutathioneGlutathione-sepharose resinBuffer with free glutathioneHigh specificity, mild elutionGST is a large tag and may need to be cleaved off

Ion Exchange Chromatography

Ion exchange chromatography (IEX) is a crucial step often used after affinity chromatography to further purify this compound and remove remaining impurities. spandidos-publications.comrockland.com This technique separates proteins based on their net surface charge at a specific pH. proteogenix.science

The process involves:

Choosing the Right Resin: The choice between an anion or cation exchanger depends on the isoelectric point (pI) of the this compound and the desired buffer pH. sinobiological.com For example, if the buffer pH is above the protein's pI, the protein will be negatively charged and bind to an anion exchange resin. sinobiological.com A commonly used anion exchange resin is DEAE (diethylaminoethanol)-Sepharose. spandidos-publications.com

Binding and Elution: The protein sample is loaded onto the column in a low ionic strength buffer, allowing the charged protein to bind to the resin. sinobiological.com Elution is typically achieved by increasing the salt concentration of the buffer (e.g., with a sodium chloride gradient) or by changing the pH. sinobiological.comnih.gov This disrupts the electrostatic interactions and releases the bound proteins. Proteins with different net charges will elute at different salt concentrations, allowing for their separation. sinobiological.com

IEX is particularly effective at removing contaminants such as host cell proteins and nucleic acids, leading to a highly pure Protein G product. spandidos-publications.comnih.gov In some protocols, a final yield of highly pure (>95%) this compound is achieved after a combination of affinity and ion exchange chromatography. spandidos-publications.com

Advanced Protein Characterization (e.g., Mass Spectrometry, HPLC, Biophysical Assays)

Following purification, a suite of advanced analytical techniques is employed to thoroughly characterize the this compound, ensuring its identity, purity, structural integrity, and activity.

Mass Spectrometry (MS): This powerful technique is used to confirm the precise molecular weight of the this compound. drugtargetreview.comresearchgate.net It can verify that the correct protein has been expressed and can also detect any post-translational modifications or degradation products. drugtargetreview.com Techniques like electrospray ionization mass spectrometry (ESI-MS) are routinely used for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC): Analytical size-exclusion chromatography (SEC-HPLC) is a common method to assess the purity and oligomeric state of the purified Protein G. selvita.com It separates molecules based on their size, allowing for the detection of aggregates or fragments. selvita.com A single, sharp peak corresponding to the expected molecular weight indicates a homogenous and non-aggregated protein sample. selvita.com

Biophysical Assays: Various biophysical assays are used to assess the structural integrity and stability of the this compound.

Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure of the protein, confirming that it has folded correctly.

Differential Scanning Fluorimetry (DSF): DSF is used to determine the thermal stability of the protein by measuring its melting temperature (Tm). nih.gov This is an indicator of proper folding and stability. nih.gov

The combination of these characterization techniques provides a comprehensive picture of the quality of the purified this compound, ensuring it is suitable for its intended downstream applications. selvita.com

Strategies for Overcoming Production Challenges (e.g., Inclusion Bodies, Inactivity)

A significant challenge in the production of recombinant proteins, including Protein G, in bacterial hosts like E. coli is the formation of insoluble and inactive aggregates known as inclusion bodies. nih.gov Several strategies can be employed to overcome this issue and ensure the production of soluble, active protein.

Optimization of Expression Conditions:

Lowering Temperature: Reducing the cultivation temperature (e.g., to 15-25°C) after induction can slow down the rate of protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation. gbiosciences.comrockland.com

Reducing Inducer Concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can also decrease the rate of protein expression, which often leads to improved solubility. gbiosciences.comrockland.com

Use of Fusion Tags and Chaperones:

Solubility-Enhancing Tags: Fusing the this compound with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), can improve the solubility of the fusion protein. gbiosciences.com

Co-expression with Chaperones: Molecular chaperones are proteins that assist in the correct folding of other proteins. Co-expressing the this compound with compatible chaperones can help prevent misfolding and aggregation. rockland.com

Refolding from Inclusion Bodies: If the formation of inclusion bodies cannot be avoided, it is possible to recover active protein through a process of denaturation and refolding. This typically involves:

Isolating and purifying the inclusion bodies.

Solubilizing the aggregated protein using strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride. sigmaaldrich.com

Refolding the denatured protein by gradually removing the denaturant, often through dialysis or rapid dilution, in a buffer that promotes proper folding.

Ensuring Protein Activity: The ultimate goal is to produce a biologically active this compound. Strategies to ensure activity include:

Maintaining Native Conformation: The purification process should be designed to be as gentle as possible to preserve the native structure of the protein. proteogenix.science

Functional Assays: The activity of the purified Protein G is typically confirmed through binding assays, such as ELISA or surface plasmon resonance (SPR), to measure its interaction with its target immunoglobulins.

Table 2: Strategies to Mitigate Production Challenges for this compound

ChallengeStrategyDescription
Inclusion Body FormationLower Expression TemperatureReduces protein synthesis rate, allowing more time for proper folding. gbiosciences.comrockland.com
Reduce Inducer ConcentrationDecreases the rate of transcription and translation, improving solubility. gbiosciences.comrockland.com
Use of Solubility-Enhancing Fusion TagsTags like MBP or GST can increase the overall solubility of the fusion protein. gbiosciences.com
Protein InactivityGentle Purification MethodsAvoiding harsh conditions (e.g., extreme pH, high temperatures) during purification helps maintain the native protein structure. proteogenix.science
Functional VerificationPerforming binding assays (e.g., ELISA, SPR) to confirm the interaction of Protein G with immunoglobulins.

Advanced Applications in Biological and Immunological Research Methodologies

Utilization in Immunoglobulin Purification Protocols

The high affinity and specificity of Recombinant Protein G for the Fc region of IgG from a wide range of mammalian species make it an ideal ligand for the purification of antibodies. This property is extensively exploited in various purification protocols, primarily through affinity chromatography.

Batch and Column Affinity Chromatography

Affinity chromatography is the cornerstone of antibody purification, and this compound is frequently immobilized on a solid support matrix, such as agarose (B213101) or magnetic beads, to create an affinity resin. bio-rad-antibodies.combiocompare.comabbexa.com This resin can be used in two primary modes: batch purification and column chromatography.

In batch purification , the this compound resin is mixed with the antibody-containing sample (e.g., serum, ascites fluid, or cell culture supernatant) in a tube. biocompare.com After an incubation period that allows for the binding of the IgG to the immobilized Protein G, the resin is washed to remove unbound proteins and other contaminants. The purified antibodies are then eluted by changing the buffer conditions, typically by lowering the pH. abbexa.combiocompare.com

Column affinity chromatography represents a more common and scalable approach. bio-rad-antibodies.comaddgene.org In this method, the this compound resin is packed into a column. The sample is then passed through the column, allowing the IgG to bind to the resin. addgene.org A series of wash steps with a binding buffer removes non-specifically bound molecules. Finally, an elution buffer, usually with a low pH, is used to disrupt the interaction between Protein G and the IgG, releasing the purified antibodies. abbexa.comaddgene.org The simplicity of this "bind, wash, and elute" mode of operation makes it a widely adopted technique. bio-rad-antibodies.com

Chromatography Mode Description Key Advantages
Batch Purification Resin is mixed directly with the sample in a vessel.Simple, requires minimal specialized equipment. biocompare.com
Column Chromatography Resin is packed into a column through which the sample is passed.High resolution, easily automated, and scalable. bio-rad-antibodies.comaddgene.org

Scalability of Purification for Research-Scale Needs

This compound-based affinity chromatography is highly scalable, accommodating a wide range of purification needs from microgram to gram quantities of antibodies. thermofisher.comthermofisher.com For small-scale, rapid purifications, pre-packed spin columns and magnetic beads are readily available. bio-rad-antibodies.combiocompare.com These formats are ideal for screening hybridoma clones or for purifying small amounts of antibody for initial characterization.

For larger, research-scale purifications, a variety of column formats and bulk resins are available. thermofisher.comthermofisher.com The binding capacity of these resins allows for the purification of significant quantities of antibodies from larger volumes of cell culture supernatant or serum. abbexa.com The robust nature of the recombinant protein and the support matrices allows for multiple cycles of use with appropriate regeneration steps, making it a cost-effective solution for ongoing research needs. abbexa.com

Role in Immunodetection and Immunoassay Development

Beyond purification, this compound is a critical reagent in a multitude of immunodetection and immunoassay techniques. Its ability to bind to the Fc region of primary and secondary antibodies without interfering with the antigen-binding site makes it a versatile tool for detecting and quantifying target antigens. sinobiological.commpbio.com

Western Blotting and ELISA Applications

In Western blotting , this compound, often conjugated to an enzyme like Horseradish Peroxidase (HRP), is used to detect the primary antibody that is bound to the target protein on a membrane. fishersci.atabcam.com This approach can be advantageous as it eliminates the need for a species-specific secondary antibody, particularly when using primary antibodies from multiple species. abcam.com

Similarly, in an Enzyme-Linked Immunosorbent Assay (ELISA) , an HRP-conjugated this compound can be used to detect the antigen-antibody complexes in the wells of a microtiter plate. bio-rad-antibodies.cominterchim.fr This provides a versatile detection system that is compatible with a broad range of primary antibodies. bio-rad-antibodies.com

Technique Role of this compound Common Conjugate
Western Blotting Binds to the primary antibody to detect the target protein. fishersci.atabcam.comHorseradish Peroxidase (HRP) abcam.com
ELISA Binds to the antigen-antibody complex for detection. bio-rad-antibodies.cominterchim.frHorseradish Peroxidase (HRP) interchim.fr

Immunoprecipitation (IP) Studies

Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This compound immobilized on beads (e.g., agarose or magnetic beads) is widely used to capture the antibody-antigen complex. mclab.comabbexa.combiocompare.com

The process involves incubating the cell lysate with a primary antibody specific to the target protein. Subsequently, this compound beads are added to the mixture. biocompare.comfishersci.com The beads bind to the Fc region of the primary antibody, which is in turn bound to the target antigen. The entire complex is then readily separated from the lysate, often using a magnet in the case of magnetic beads. biocompare.com After washing, the target protein can be eluted from the beads for further analysis, such as by Western blotting. fishersci.com The use of superparamagnetic beads offers a rapid and gentle separation process, which helps in preserving the integrity of protein complexes. biocompare.com

Fluorescent and Enzymatic Conjugates in Research Assays

To facilitate detection in various immunoassays, this compound is often conjugated to reporter molecules, including fluorescent dyes and enzymes.

Fluorescent conjugates , such as those labeled with Alexa Fluor dyes, are used in applications like immunofluorescence microscopy and flow cytometry. lunanano.comthermofisher.comfishersci.com These conjugates bind to primary antibodies, allowing for the visualization of the target antigen within cells or on the cell surface.

Enzymatic conjugates , most commonly with Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), are staples in techniques like ELISA and Western blotting, where they generate a colorimetric or chemiluminescent signal upon the addition of a substrate. abcam.combio-rad-antibodies.com These conjugated forms of this compound provide a versatile and sensitive means of detection in a wide array of research applications. fishersci.atabcam.com

Conjugate Type Reporter Molecule Primary Applications
Fluorescent Alexa Fluor dyes, FITC lunanano.comthermofisher.comfishersci.comImmunofluorescence, Flow Cytometry bio-rad-antibodies.com
Enzymatic Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP) abcam.combio-rad-antibodies.comELISA, Western Blotting fishersci.atbio-rad-antibodies.com

Employment in Structural Biology and Protein Interaction Studies

This compound and its domains have become invaluable tools in the fields of structural biology and the study of protein interactions. Its specific binding properties to immunoglobulins and its utility as a fusion partner have facilitated significant advancements in understanding complex biological processes at a molecular level.

Probing Antibody-Antigen Interactions

This compound is a powerful reagent for investigating the intricate interactions between antibodies and antigens. Its high affinity for the Fc region of a wide range of immunoglobulin G (IgG) molecules from various mammalian species makes it an ideal tool for capturing and immobilizing antibodies in a specific orientation. sinobiological.combiomat.it This oriented immobilization ensures that the antigen-binding fragments (Fab) of the antibody are freely available to interact with their target epitopes. biomat.it

This property is extensively utilized in various analytical techniques. For instance, surfaces coated with this compound, such as microplates for ELISA, provide a robust platform for capturing IgG molecules directly or as part of an antigen-antibody complex. biomat.it This allows for the sensitive detection and quantification of these complexes. cellsciences.com Furthermore, this compound has been employed in advanced analytical methods like surface plasmon resonance (SPR) to study the kinetics and affinity of antibody-antigen binding in real-time. By immobilizing the antibody via Protein G, researchers can obtain precise data on association and dissociation rates, providing deep insights into the binding dynamics.

As a Fusion Partner for Solubilization and Crystallization of Challenging Proteins

The study of protein structure through techniques like X-ray crystallography requires stable, soluble, and well-ordered protein crystals. Many proteins, however, are inherently difficult to express in a soluble form or to crystallize. The B1 domain of Streptococcal Protein G, often referred to as GB1, has emerged as a highly effective fusion partner to overcome these challenges. nih.gov

The stability of the GB1 domain is also advantageous during protein refolding procedures, as it can withstand a wide range of conditions, thereby assisting the proper folding of the target protein. nih.gov Because GB1 lacks cysteine residues, it does not interfere with the formation of correct disulfide bonds in cysteine-containing target proteins. nih.gov This fusion strategy has been instrumental in the successful expression, purification, and subsequent structural analysis of numerous proteins that were previously intractable. nih.govaimspress.com

Application as a Multi-Functional Tag for Recombinant Protein Production

Beyond its applications in structural biology, the B1 domain of Protein G (GB1) serves as a versatile and multi-functional tag in the broader context of recombinant protein production. Its use simplifies and enhances multiple stages of the production and analysis workflow. frontiersin.orgnih.gov

Enhancing Expression and Solubility of Target Proteins

A primary challenge in recombinant protein production is achieving high levels of soluble protein expression. Fusion of the GB1 domain, typically to the N-terminus of a target protein, has been demonstrated to significantly increase expression yields. frontiersin.org Research has shown that GB1 fusion can boost the protein expression level of various target proteins by a factor of 1.3 to 3.1. frontiersin.org

This enhancement is attributed to several factors. The GB1 domain's inherent high solubility helps to prevent the aggregation of the fusion protein, a common issue that leads to the formation of inactive inclusion bodies. nih.govfrontiersin.org Furthermore, evidence suggests that the fusion of GB1 can lead to increased protein stability and may enhance both transcription and translation efficiency. frontiersin.org The small size of the GB1 tag (approximately 56 amino acids) is a key advantage, as it is less likely to interfere with the correct folding and function of the target protein compared to larger fusion tags like GST or MBP. frontiersin.orgtandfonline.com

Table 1: Impact of N-terminal GB1 Fusion on Recombinant Protein Expression

Target ProteinFold Increase in Protein ExpressionReference
Various Proteins1.3 to 3.1-fold frontiersin.org
Mutant Myotoxin αUp to 90% in soluble fraction nih.gov

Facilitating Direct Detection in Immunological Assays

The intrinsic ability of the GB1 domain to bind IgG molecules allows it to function as an effective epitope tag for the detection of fusion proteins in various immunological assays, most notably in Western blotting. frontiersin.org This application streamlines the detection process by eliminating the need for a target-specific primary antibody. frontiersin.org

Typically, a Western blot procedure involves a primary antibody that specifically recognizes the target protein, followed by a secondary antibody (conjugated to an enzyme like horseradish peroxidase) that binds to the primary antibody. When a protein is fused with the GB1 tag, its presence can be detected directly by using only the enzyme-conjugated secondary anti-IgG antibody. frontiersin.org The secondary antibody binds to the GB1 domain of the fusion protein, allowing for direct visualization. frontiersin.org This approach not only reduces the cost associated with expensive primary antibodies but also simplifies the experimental workflow. frontiersin.org

Comparative Analysis with Other Immunoglobulin Binding Proteins

Distinguishing Characteristics from Protein A

Protein G and Protein A, both of bacterial origin, are mainstays in the purification and detection of antibodies. rockland.com While both primarily interact with the Fc region of IgG, their binding characteristics and structural features exhibit key differences that dictate their preferential use in various applications.

Differences in IgG Subclass and Species Binding Specificity

The most significant distinction between Recombinant Protein G and Protein A lies in their affinity for different IgG subclasses and IgGs from various species. Protein G generally exhibits a broader binding affinity across a wider range of species and IgG subclasses compared to Protein A. rockland.comaatbio.com

Notably, Protein G effectively binds to all four human IgG subclasses (IgG1, IgG2, IgG3, and IgG4). In contrast, Protein A binds strongly to human IgG1, IgG2, and IgG4 but has weak or no affinity for IgG3. aatbio.comdifferencebetween.com This makes Protein G a more suitable choice for the purification of polyclonal human IgG or when the specific subclass is unknown or of the IgG3 isotype.

Similarly, for mouse IgG, Protein G demonstrates strong binding to all subclasses (IgG1, IgG2a, IgG2b, and IgG3), whereas Protein A binds well to IgG2a and IgG2b but has a weak affinity for IgG1 and does not bind to IgG3. mdpi.com This broader reactivity makes Protein G a more versatile tool for working with mouse monoclonal antibodies. However, Protein A is generally the preferred ligand for purifying IgG from species such as rabbit, pig, dog, and cat. thermofisher.com

Table 1: Comparative Binding Affinities of Protein G and Protein A for IgG from Various Species

Species Immunoglobulin Subclass Protein G Binding Protein A Binding
Human IgG1 ++++ ++++
IgG2 ++++ ++++
IgG3 ++++ -
IgG4 ++++ ++++
IgA - ++
IgD - ++
IgE - ++
IgM - ++
Mouse IgG1 ++ +
IgG2a ++++ ++++
IgG2b +++ +++
IgG3 +++ ++
Rat IgG1 + -
IgG2a ++++ -
IgG2b ++ -
IgG2c ++ +
Rabbit IgG +++ ++++
Bovine IgG ++++ ++
Goat IgG ++ +/-
Horse IgG ++++ ++
Pig IgG +++ +++
Sheep IgG ++ +/-

Data sourced from multiple references. uzh.chneb.comthermofisher.com Binding strength is indicated as: ++++ (strong), +++ (medium), ++ (weak), + (very weak), - (no binding), +/- (variable).

Structural Homologies and Divergences

Structurally, both Protein G and Protein A are cell wall-associated proteins from Streptococcus species and Staphylococcus aureus, respectively. rockland.com Recombinant versions of these proteins are widely used to enhance their utility. For instance, this compound is often engineered to remove the albumin-binding site, which can be a source of contamination in purification processes. rockland.com

Protein A has a molecular weight of approximately 42 kDa and contains five immunoglobulin-binding domains. aatbio.comresearchgate.net In contrast, the native form of Protein G has a molecular weight of about 65 kDa. aatbio.com A key structural difference is that a single Protein G molecule has two IgG-binding domains, whereas Protein A has five. researchgate.net Despite having fewer binding sites, Protein G often exhibits a higher affinity for IgG than Protein A. differencebetween.com This higher affinity can necessitate harsher elution conditions, such as a lower pH, which may compromise the activity of some antibodies. patsnap.com

Comparison with Protein L in Research Applications

Protein L, derived from Peptostreptococcus magnus, presents a fundamentally different mechanism for immunoglobulin binding compared to Protein G and Protein A, which significantly influences its applications in research. covalab.com

Complementary Roles in Antibody Fragment Purification and Analysis

The differing binding mechanisms of Protein G and Protein L lead to their complementary use in the purification and analysis of antibody fragments. Since many antibody fragments, such as Fab, F(ab')2, and single-chain variable fragments (scFv), lack the Fc region, Protein G is generally not suitable for their purification. mdpi.com Although Protein G can exhibit some low-affinity interaction with the Fab region through the CH1 domain, this is often insufficient for effective purification. mdpi.comyoutube.com

Protein L, on the other hand, is ideally suited for the purification of these Fc-lacking fragments, as long as they contain the appropriate kappa light chains. covalab.com This makes Protein L an invaluable tool in the development and production of antibody-based therapeutics and diagnostics that utilize such fragments. mdpi.comresearchgate.net Therefore, while Protein G is the workhorse for purifying full-length IgG molecules, Protein L provides a crucial, complementary capability for a wide array of antibody fragments.

Rational Selection of Immunoglobulin-Binding Ligands for Specific Research Needs

The choice between this compound, Protein A, and Protein L is a critical decision in experimental design and is dictated by the specific research objectives, the species of origin, and the type of immunoglobulin being studied.

For the general-purpose purification of polyclonal or monoclonal IgG from species like human, mouse, and rat, this compound is often the preferred choice due to its broad binding specificity across subclasses. covalab.com If the goal is to purify IgG from species such as rabbit or dog, or to specifically isolate certain mouse IgG subclasses while excluding others, Protein A may be more advantageous. thermofisher.com

When the target molecules are antibody fragments lacking an Fc region, such as Fab or scFv, or when purifying immunoglobulins other than IgG (e.g., IgM, IgA), Protein L is the ligand of choice, provided the target contains a suitable kappa light chain. covalab.comwikipedia.org The fact that Protein L does not bind to bovine immunoglobulins is another significant advantage, as it allows for the direct purification of monoclonal antibodies from cell culture supernatants supplemented with fetal bovine serum without contamination. invivogen.com

Ultimately, a thorough understanding of the distinct binding characteristics of each of these immunoglobulin-binding proteins is essential for their rational selection and successful application in a multitude of research and development settings.

Future Directions and Emerging Research Avenues

Development of Novel Recombinant Protein G Variants with Tailored Binding Properties

The native binding characteristics of Protein G, while broadly useful, can be refined to suit specific applications. Modern protein engineering techniques, particularly phage display, are being employed to generate a portfolio of synthetic Protein G variants with highly specific, tailored binding properties. uchicago.edunih.gov A primary goal is to decouple the protein's natural affinity for both the Fab and Fc regions of immunoglobulins to eliminate undesirable cross-reactivity in complex cellular experiments. uchicago.edubiorxiv.org

Researchers have successfully engineered variants that bind exclusively to the Fab portion of antibodies with ultra-high affinity (in the picomolar range) while completely ablating Fc binding. biorxiv.orgresearchgate.net This has been achieved by introducing specific mutations into the Protein G scaffold. biorxiv.org Conversely, other variants are being designed to bind solely to the Fc domain. uchicago.edu

This tailored specificity allows for the creation of modular, "plug-and-play" antibody-based platforms. uchicago.edunih.gov These systems consist of engineered Protein G variants and specific Fab scaffolds that recognize each other with high pairwise specificity. nih.gov This modularity enables the rapid assembly of multifunctional antibody constructs, such as bispecific antibodies or potent bispecific T-cell engagers (BiTEs) for cancer cell-killing assays, simply by combining prefabricated components. nih.govresearchgate.net The ability to create these customized IgG-like entities "off-the-shelf" significantly accelerates research and development timelines. nih.govresearchgate.net

Table 1: Examples of Engineered Protein G Variants and Their Tailored Properties

Variant Type Engineering Strategy Tailored Property Key Application
Fab-Specific Binders Phage display mutagenesis; mutations to inhibit Fc binding. biorxiv.org High-affinity, specific binding to Fab scaffolds of different frameworks. uchicago.edu Creation of modular antibody platforms for multiplexed antigen detection. nih.gov
Orthogonal Pairs Development of multiple, specific Fab-PG variant pairs. nih.gov Highly orthogonal system allowing simultaneous use of different variants without cross-reactivity. nih.gov Multiplexed cell biology operations and diagnostics. nih.gov

Integration into Advanced Biotechnological Platforms (e.g., Microfluidics, Biosensors)

The inherent ability of this compound to specifically and strongly bind antibodies makes it an ideal component for advanced biotechnological platforms. Its primary role is as an immobilization agent, securely anchoring antibodies to a solid surface in a correctly oriented manner for antigen capture.

In the field of biosensors, Protein G is fundamental to many assay formats. mirandareed.com It is commonly coated onto sensor surfaces, such as those used in Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI), to facilitate the stable capture of IgG antibodies from diverse species. This allows for detailed, real-time analysis of antibody-antigen interactions.

The integration of Protein G into microfluidic devices, or "lab-on-a-chip" systems, is a growing area of interest. These platforms enable the automation and miniaturization of complex biological assays. By functionalizing the surfaces of microchannels with this compound, researchers can develop highly sensitive and high-throughput immunoassays for detecting disease biomarkers from minute sample volumes. This approach is critical for point-of-care diagnostics and personalized medicine.

Engineering for Enhanced Stability and Reusability in Affinity Matrices

For industrial-scale applications, particularly in the purification of therapeutic monoclonal antibodies, the stability and reusability of affinity chromatography ligands are paramount. While naturally robust, Protein G is sensitive to the harsh alkaline conditions (e.g., 0.1-1.0 M NaOH) used for cleaning and sanitizing chromatography resins between purification cycles. researchgate.net This sensitivity can lead to ligand degradation and a loss of binding capacity over time.

To address this limitation, protein engineering strategies are being implemented to enhance the alkaline stability of this compound. Research has focused on identifying and mutating amino acid residues that are particularly susceptible to degradation at high pH, such as asparagine. researchgate.net

One successful approach involved a single-point mutation strategy targeting the IgG-binding C2 domain of Protein G. By substituting alkali-sensitive asparagine and glutamine residues with less susceptible amino acids like alanine (B10760859), researchers developed variants with significantly improved stability. For instance, the double mutant C2(N7,36A) was identified as being highly stable in alkaline conditions while fully retaining its secondary structure and its specific affinity for the Fc fragment of IgG. researchgate.net Such enhancements are crucial for extending the operational lifetime of Protein G-based affinity matrices, thereby reducing costs in large-scale biopharmaceutical manufacturing. researchgate.net

Exploration of Mimetic Peptides and Non-Proteinaceous Ligands Inspired by Protein G

While this compound is a highly effective tool, its proteinaceous nature presents certain disadvantages, including potential for leaching from the affinity matrix and susceptibility to proteolysis. This has spurred the exploration of smaller, more robust synthetic ligands that mimic the function of Protein G but offer enhanced chemical stability.

Research has led to the development of peptoid ligands , which are protein-like molecules with altered backbones that resist enzymatic degradation. One such peptoid, PL16, was developed from a variant of an IgG-binding peptide and has demonstrated significant potential. nih.gov When immobilized on a resin, PL16 not only binds a broader spectrum of animal immunoglobulins than Protein G but also shows excellent yield and purity. nih.gov Notably, it can effectively purify chicken IgY, which Protein G cannot, and displays a unique ability to bind monomeric IgG without capturing aggregates, a significant advantage in therapeutic antibody production. nih.gov

In addition to peptoids, smaller mimetic peptides are being identified through the screening of synthetic libraries. nih.gov These peptides are designed to replicate the binding interaction of Protein G or Protein A with the Fc region of IgG. One study successfully identified a tetrameric tripeptide that could be immobilized on a solid support for the one-step purification of antibodies from crude sera with high purity. nih.gov Such peptide-based ligands are highly stable to harsh sanitation agents and can be used repeatedly, making them attractive alternatives for industrial-scale purification processes. nih.gov

Q & A

Basic Research Questions

Q. How do I select an appropriate expression system for recombinant Protein G production, and what factors influence this choice?

  • Methodological Answer : The choice depends on scalability, post-translational modification requirements, and experimental goals. For example, E. coli systems are cost-effective for high-yield production but lack eukaryotic modifications. Mammalian systems (e.g., HEK293) are preferred for humanized glycosylation patterns. Prioritize systems validated for IgG-binding fidelity and secretion efficiency .

Q. What are critical steps to ensure this compound stability during storage and experimental use?

  • Methodological Answer : Always reconstitute lyophilized Protein G in the buffer specified in the datasheet (e.g., pH-neutral buffers with stabilizing agents like BSA). Hydrophobic proteins may require surfactants to prevent aggregation. Store aliquots at -80°C for long-term stability, and avoid freeze-thaw cycles. Validate activity post-reconstitution using functional assays (e.g., IgG affinity chromatography) .

Q. How can I validate this compound functionality and specificity in my experimental system?

  • Methodological Answer : Use functional assays such as ELISA or surface plasmon resonance (SPR) to quantify IgG-binding kinetics. Pair this with mass spectrometry (MS) to confirm the absence of nonspecific interactants (e.g., albumin) in immunoprecipitation workflows. Cross-reference results with affinity tables for species-specific IgG subclass binding profiles .

Advanced Research Questions

Q. How can statistical experimental designs optimize this compound yield in microbial expression systems?

  • Methodological Answer : Apply factorial designs (e.g., Plackett-Burman) to screen critical variables (e.g., inducer concentration, temperature). Follow with response surface methodologies (e.g., Box-Behnken) to refine conditions. For example, optimizing Bacillus subtilis cultures increased phytase yield 73-fold by adjusting yeast extract and ammonium sulfate levels .
  • Data Example :

VariableOptimal LevelYield Increase
Yeast extract12.5 g/L47 U/mL
Ammonium sulfate15 g/L73-fold

Q. How do I resolve discrepancies in IgG-binding affinity when using this compound across different species?

  • Methodological Answer : this compound’s engineered domains may exhibit variable binding to IgG subclasses (e.g., weak affinity for mouse IgG1). Consult species-specific affinity tables and validate with alternative binding proteins (e.g., Protein A hybrids). Use mutagenesis to modify Fc-binding regions for tailored applications .

Q. What are best practices for integrating this compound into immunoprecipitation-mass spectrometry (IP-MS) workflows to minimize false positives?

  • Methodological Answer : Pre-clear lysates with Protein G beads to remove nonspecific binders. Use MS-compatible elution buffers (e.g., low-pH glycine) and spike-in controls (e.g., recombinant Fc fragments) to track specificity. Analyze data with custom databases that include Protein G sequences to avoid peptide misidentification .

Q. What strategies reduce nonspecific binding in this compound-based assays?

  • Methodological Answer : Engineer Protein G to remove albumin-binding domains (native Protein G has these regions). Use blocking agents like BSA or casein in buffers, and validate with negative controls (e.g., IgG-depleted serum). Optimize wash stringency (e.g., high-salt buffers) to disrupt weak interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.